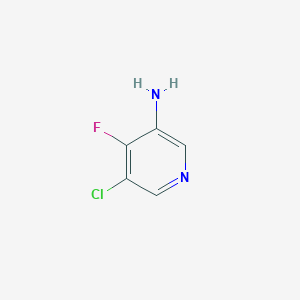

5-Chloro-4-fluoropyridin-3-amine

Description

Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis

Halogenated pyridine derivatives are a class of organic compounds that are of significant interest in the synthesis of a wide range of chemical products. youtube.comnih.gov The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a common structural motif in many biologically active compounds. nih.gov The introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) onto the pyridine ring dramatically influences the molecule's electronic properties and reactivity.

These halogen atoms serve as versatile "handles" for chemists, enabling a variety of subsequent chemical transformations. They are key substrates in numerous cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, which are fundamental methods for constructing complex carbon-carbon and carbon-nitrogen bonds. nih.gov This reactivity allows for the strategic and controlled assembly of intricate molecular architectures, making halogenated pyridines indispensable intermediates in the production of pharmaceuticals, agrochemicals, and functional materials. nih.gov Furthermore, the type of halogen and its position on the pyridine ring can be fine-tuned to control the regioselectivity of these reactions, offering a high degree of precision in molecular design. acs.org

Overview of 5-Chloro-4-fluoropyridin-3-amine as a Subject of Chemical Research

This compound is a trifunctional pyridine derivative, meaning it possesses three distinct functional groups: a chloro group, a fluoro group, and an amino group, all attached to the core pyridine structure. The specific arrangement of these substituents—the amino group at position 3, the fluorine atom at position 4, and the chlorine atom at position 5—creates a unique electronic and steric environment on the pyridine ring.

This compound is typically encountered in research laboratories as a solid and serves as a specialized building block or intermediate. Its primary value lies in its potential to be elaborated into more complex molecules through sequential and selective reactions involving its three functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1393570-08-5 |

| Molecular Formula | C₅H₄ClFN₂ |

| Molecular Weight | 146.55 g/mol |

| Appearance | Solid |

| IUPAC Name | This compound |

This table is interactive. Click on the headers to sort.

Rationale for In-depth Investigation of this compound

The rationale for the focused investigation of this compound stems from its unique substitution pattern, which offers significant advantages for synthetic chemistry. The presence of two different halogen atoms, chlorine and fluorine, on the same ring is of particular interest. In many catalytic cross-coupling reactions, the carbon-chlorine bond is more reactive than the carbon-fluorine bond. This difference in reactivity allows for selective functionalization, where the chlorine atom can be targeted for a reaction while the fluorine atom remains intact for a subsequent, different transformation.

Furthermore, the amino group at the 3-position provides another site for chemical modification. It can be acylated, alkylated, or used as a directing group to influence the regiochemistry of further reactions on the pyridine ring. This trifunctionality makes this compound a highly versatile precursor for generating libraries of diverse compounds from a single starting material, which is a highly efficient strategy in discovery chemistry.

Scope and Objectives of Academic Research on this compound

Academic research centered on this compound generally encompasses several key areas:

Development of Efficient Synthetic Routes: A primary objective is to establish reliable and high-yielding methods for the synthesis of the compound itself. This involves exploring different starting materials and reaction conditions to make this building block more accessible for broader research use.

Exploration of Selective Reactivity: A significant portion of research is dedicated to studying the differential reactivity of the chloro, fluoro, and amino functional groups. This includes systematically investigating various reaction conditions (catalysts, solvents, temperatures) to achieve selective transformations at each position. For instance, researchers might explore the selective Suzuki coupling at the C5-Cl position, followed by a nucleophilic aromatic substitution at the C4-F position.

Synthesis of Novel Heterocyclic Systems: The ultimate goal for many researchers is to utilize this compound as a key intermediate in the synthesis of novel, complex heterocyclic molecules. These new molecules are often designed with specific structural features intended for evaluation in areas such as medicinal chemistry or materials science. For example, the compound could serve as a precursor for fused pyridine systems or highly substituted pyridine derivatives that are difficult to access through other synthetic routes.

Characterization of Derivatives: A thorough characterization of the products derived from this aminopyridine is crucial. This involves the use of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to unequivocally determine their structures and properties.

Through these focused research efforts, the scientific community aims to fully unlock the synthetic potential of this compound as a valuable tool for constructing the next generation of functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoropyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRGBGHJZUCKZFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 5 Chloro 4 Fluoropyridin 3 Amine

Nucleophilic Reactivity of the Aminopyridine Moiety

The aminopyridine moiety in 5-Chloro-4-fluoropyridin-3-amine exhibits nucleophilic characteristics. The lone pair of electrons on the nitrogen atom of the amino group can participate in reactions with electrophiles. The reactivity of the amino group is influenced by the electronic effects of the halogen substituents on the pyridine (B92270) ring.

The reactivity of aminopyridines with halogens and interhalogens has been a subject of study. For instance, the reaction of 4-aminopyridine (B3432731) with various halogens can lead to the formation of charge-transfer complexes or ionic species. acs.org With iodine monochloride (ICl), 4-aminopyridine forms both a charge-transfer complex and an ionic species containing a di(4-aminopyridyl)iodonium cation. acs.org In contrast, reaction with iodine monobromide (IBr) exclusively yields the ionic iodonium (B1229267) species. acs.org When reacted with bromine (Br₂), 4-aminopyridine undergoes protonation followed by a bromination-dimerization process to form novel pyridyl-pyridinium cations. acs.org These studies on 4-aminopyridine provide insights into the potential reactivity of the amino group in related structures like this compound.

Substitution Reactions Involving Halogen Atoms (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the pyridine ring are susceptible to nucleophilic substitution reactions. The relative reactivity of these halogens is a key factor in designing selective synthetic strategies.

The differential reactivity of the C-Cl and C-F bonds allows for chemoselective substitution. In many instances, the fluorine atom is more readily displaced by nucleophiles than the chlorine atom, particularly when activated by an ortho or para electron-withdrawing group. However, the specific reaction conditions, including the nature of the nucleophile, solvent, and catalyst, can influence which halogen is substituted. youtube.com

For example, in the related compound 5-bromo-2-chloro-3-fluoropyridine, catalytic amination conditions using a palladium catalyst and a specific ligand (Xantphos) result in the exclusive substitution of the bromide. researchgate.net Conversely, under neat conditions without a palladium catalyst, substitution occurs preferentially at the 2-chloro position. researchgate.net Furthermore, selective substitution of the 3-fluoro group can be achieved under SNAr conditions. researchgate.net These examples highlight the possibility of controlling the site of reaction in polyhalogenated pyridines.

The halogen atoms can be displaced by amines in intermolecular amination reactions. These reactions are often catalyzed by transition metals like palladium or copper. The choice of catalyst and reaction conditions can determine the chemoselectivity of the amination.

Studies on bromoiodobenzenes have shown that amination can be directed to either the bromine or iodine position with high chemoselectivity by using either a palladium/Xantphos system or a ligand-free copper catalyst. researchgate.net This allows for the synthesis of monobrominated triarylamines, which are useful intermediates. researchgate.net Such principles of selective amination can be applied to this compound to introduce various amino functionalities at specific positions.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

Cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and the halogen atoms on this compound serve as excellent handles for these transformations. nih.govresearchgate.net

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org This reaction can be applied to this compound to introduce aryl, heteroaryl, or vinyl groups at the positions of the chlorine or fluorine atoms.

The success and selectivity of Suzuki-Miyaura reactions on polyhalogenated substrates often depend on the relative reactivity of the C-X bonds and the choice of catalyst system. Generally, the order of reactivity for halides in Suzuki coupling is I > Br > OTf > Cl. The reactivity of C-F bonds is typically lower, often requiring specific catalysts and conditions. Catalyst systems derived from palladium and bulky, electron-rich phosphine (B1218219) ligands have proven effective for the coupling of heteroaryl halides. mit.edu For instance, catalysts with bulky dialkylphosphinobiaryl ligands are highly active and stable in Suzuki-Miyaura reactions of various heteroaryl halides, including those containing aminopyridine moieties. mit.edu

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halopyridines

| Halopyridine Substrate | Coupling Partner | Catalyst System | Product | Reference |

| Heteroaryl Halides | Heteroaryl boronic acids/esters | Pd / bulky dialkylphosphinobiaryl ligands | Coupled heteroaryl product | mit.edu |

| 4-Chloroanisole | Phenylboronic acid | Various Pd catalysts | 4-Methoxybiphenyl | researchgate.net |

| 2,3,4,5-Tetrabromofuran | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | Mono-, di-, and tetraarylfurans | rsc.org |

The Stille coupling reaction provides another avenue for forming carbon-carbon bonds by reacting an organotin compound with an organohalide in the presence of a palladium catalyst. wikipedia.orglibretexts.org This method is known for its versatility and tolerance of a wide range of functional groups. organic-chemistry.org

Similar to the Suzuki-Miyaura reaction, the chemoselectivity of the Stille coupling on this compound would depend on the differential reactivity of the C-Cl and C-F bonds. In related systems, such as 3-chloro-5-halo(pseudohalo)-4H-1,2,6-thiadiazin-4-ones, selective Stille couplings have been achieved. nih.gov For example, the triflate derivative reacts chemoselectively with organostannanes to give the 5-aryl substituted product, leaving the 3-chloro position intact. nih.gov This demonstrates the potential for selective functionalization of polyhalogenated heterocycles using Stille coupling.

Table 2: Key Features of Stille Coupling Reactions

| Feature | Description |

| Reactants | Organostannane (R¹-Sn(Alkyl)₃) and an organohalide or pseudohalide (R²-X) |

| Catalyst | Typically a Palladium(0) complex, such as Pd(PPh₃)₄ |

| Bond Formed | Carbon-carbon bond (R¹-R²) |

| Advantages | Tolerates a wide variety of functional groups; organostannanes are stable. |

| Disadvantages | Toxicity of organotin compounds. |

Intramolecular Cyclization Strategies

The arrangement of functional groups in this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. Intramolecular cyclization reactions, often following an initial intermolecular reaction, can lead to the formation of bicyclic and tricyclic structures with potential applications in medicinal chemistry and materials science.

One common strategy involves the reaction of the amino group with a bifunctional electrophile. For instance, reaction with α,β-unsaturated compounds can lead to a Michael addition, followed by an intramolecular cyclization to form fused ring systems. Similarly, reaction with dicarbonyl compounds or their equivalents can be employed to construct fused pyrazine (B50134) or imidazole (B134444) rings. While specific examples for this compound are not extensively documented in readily available literature, the principles of such reactions are well-established for analogous aminopyridines and triazoles. researchgate.net For example, the reaction of 5-substituted-4-amino-3-mercapto-1,2,4-triazoles with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) leads to the formation of fused 1,2,4-triazolo[3,4-b]-6H-1,3,4-thiadiazines. researchgate.net

Table 1: Representative Intramolecular Cyclization Strategies

| Reactant | Reagent | Resulting Heterocyclic Core |

| This compound | α,β-Unsaturated Ketone | Dihydropyridopyrimidine |

| This compound | 1,2-Diketone | Pyridopyrazine |

| This compound | β-Ketoester | Pyridopyrimidinone |

This table presents hypothetical but chemically plausible cyclization reactions based on the known reactivity of aminopyridines.

Oxidation and Reduction Pathways of the Pyridine Ring

The oxidation and reduction of the pyridine ring in this compound are complex transformations influenced by the electronic nature of its substituents. The amino group and the halogen atoms modulate the electron density of the ring, affecting its susceptibility to such reactions.

Oxidation: The oxidation of aminopyridines can be challenging due to the potential for multiple reaction pathways. The pyridine nitrogen can be oxidized to an N-oxide, or the amino group itself can be oxidized. The oxidation of the carbon-analogue aniline (B41778) can lead to reactive and toxic nitroso species; however, the heteroaromatic 2-aminopyridine (B139424) has a reduced oxidation potential, making it a safer alternative in many contexts. nih.gov The formation of pyridine N-oxides from pyridines is a common transformation, which can, in turn, be used to synthesize substituted 2-aminopyridines. nih.gov In some cases, copper-catalyzed aerobic oxidative dehydrogenation can convert primary amines to nitriles, a reaction in which pyridine-based ligands have been shown to be effective. nih.gov

Reduction: The reduction of the pyridine ring typically requires significant energy input, often involving catalytic hydrogenation under high pressure or the use of dissolving metal reductions. The presence of electron-withdrawing halogen atoms on the ring can facilitate reduction. However, these conditions may also lead to the hydrogenolysis of the carbon-halogen bonds, resulting in dehalogenation. A side product resulting from the reduction of an N-oxide back to the pyridine has been observed in some reactions. nih.gov

Table 2: Potential Oxidation and Reduction Pathways

| Reaction Type | Reagent/Condition | Potential Product |

| N-Oxidation | m-CPBA or H₂O₂ | This compound N-oxide |

| Amine Oxidation | Copper Catalyst/O₂ | 5-Chloro-4-fluoropyridine-3-carbonitrile |

| Ring Reduction | H₂/Pd, high pressure | 5-Chloro-4-fluoropiperidin-3-amine |

| Dehalogenation | H₂/Pd, base | 4-Fluoropyridin-3-amine or 5-Chloropyridin-3-amine |

This table outlines plausible transformations. The actual outcome depends heavily on specific reaction conditions.

Derivatization Strategies for Advanced Chemical Synthesis

The functional groups of this compound offer multiple handles for derivatization, enabling its incorporation into more complex molecules. Key strategies include reactions at the amino group and nucleophilic aromatic substitution of the halogen atoms.

The primary amino group can readily undergo acylation, sulfonylation, and alkylation reactions to form a wide range of amide, sulfonamide, and secondary or tertiary amine derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule.

Furthermore, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the ring nitrogen and the electron-withdrawing halogen atoms. mdpi.com The fluorine atom at position 4 is particularly susceptible to displacement by nucleophiles because it is para to the ring nitrogen, a position that is highly activated for SNAr in pyridine systems. nih.gov This allows for the selective introduction of various functionalities, such as alkoxy, aryloxy, and amino groups, by reacting this compound with the corresponding nucleophiles, often in the presence of a base. The successful nucleophilic aromatic substitution of a nitro group with a fluoride (B91410) anion in a pyridine carboxylate system highlights the feasibility of such transformations on the pyridine core. nih.govresearchgate.net

Table 3: Common Derivatization Reactions

| Reaction Type | Reagent | Functional Group Targeted | Product Class |

| Acylation | Acetyl Chloride | Amino Group | N-(5-Chloro-4-fluoropyridin-3-yl)acetamide |

| Sulfonylation | Tosyl Chloride | Amino Group | N-(5-Chloro-4-fluoropyridin-3-yl)-4-methylbenzenesulfonamide |

| SNAr | Sodium Methoxide | C-F bond at position 4 | 5-Chloro-4-methoxypyridin-3-amine |

| SNAr | Aniline | C-F bond at position 4 | 5-Chloro-N4-phenylpyridine-3,4-diamine |

Applications of 5 Chloro 4 Fluoropyridin 3 Amine in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block in Heterocyclic Chemistry

In modern organic synthesis, "building blocks" are foundational molecules used to construct more complex structures. 5-Chloro-4-fluoropyridin-3-amine exemplifies such a building block, particularly in the realm of heterocyclic chemistry. aksci.comenamine.net The strategic placement of its functional groups—an amine and two different halogens—on the pyridine (B92270) ring allows chemists to perform a sequence of selective reactions. The amine group can be readily transformed or used as a nucleophile, while the chloro and fluoro substituents can participate in various cross-coupling reactions or nucleophilic aromatic substitutions, often with differing reactivity, enabling controlled, stepwise synthesis. This versatility makes it a powerful tool for assembling a wide array of novel heterocyclic compounds. The analysis of 1,2,3-triazole-4(5)-amines as building blocks for constructing annulated pyridine systems showcases the general synthetic power of such amine-substituted heterocycles. semanticscholar.org Similarly, 5-aminouracil (B160950) has been demonstrated as a valuable precursor in the one-pot synthesis of complex fused heterocyclic systems like pyrimido[5,4-b]quinoline-2,4,9-triones. researchgate.net

Precursor to Complex Fluorinated Nitrogen-Containing Heterocycles

The introduction of fluorine into organic molecules is a widely used strategy in medicinal and agrochemical chemistry to enhance metabolic stability, binding affinity, and other physicochemical properties. nih.govnih.gov this compound serves as a key precursor for creating more intricate fluorinated nitrogen-containing heterocycles. Its inherent fluorine atom is carried through synthetic sequences, ensuring its incorporation into the final target molecule. A modular [4 + 2] annulation strategy, for instance, has been reported for the synthesis of 3-fluoropiperidines, demonstrating how readily available fluorinated starting materials can be used to build complex heterocyclic products. nih.gov While this specific example uses a different starting material, the principle underscores the value of fluorinated building blocks like this compound in accessing novel fluorinated scaffolds. The development of methods using fluoroalkyl amino reagents (FARs) further highlights the intense interest in creating efficient pathways to new fluorinated heterocycles for various scientific applications. nih.gov

Intermediate in the Synthesis of Bioactive Molecules

The structural motifs derived from this compound are prevalent in a range of bioactive molecules, cementing its importance as a key synthetic intermediate.

The pyridine core is a common feature in many pharmaceuticals, and functionalized pyridines are crucial intermediates. The synthesis of the marine alkaloid Fascaplysin, which exhibits potent anticancer and antimicrobial activities, has been achieved through various routes, with one approach utilizing a 4-iodo-3-fluoropyridine derivative, a close structural relative of this compound. nih.gov This highlights the utility of such halogenated fluoropyridines in accessing complex, biologically potent natural product scaffolds. nih.gov Furthermore, related aminopyridine derivatives are used to generate active pharmaceutical ingredients (APIs). For example, 5-Chloro-4-Amino, 2,1,3-Benzothiadiazole is a key intermediate in the production of the muscle relaxant Tizanidine hydrochloride. chempoint.comchempoint.com The synthesis of Schiff bases from 2-amino-4-chloropyridine (B16104) has also yielded compounds with notable antimicrobial activity. researchgate.net

The agrochemical industry relies heavily on pyridine-based compounds, which form the backbone of the fourth generation of pesticides known for high efficacy and improved environmental compatibility. agropages.com Chlorinated and fluorinated derivatives of methylpyridine are critical intermediates in the production of major agrochemicals. agropages.com For example, 3-methylpyridine (B133936) undergoes chlorination and subsequent fluorination to produce 2-chloro-3-trifluoromethyl pyridine, an intermediate for the herbicide flazasulfuron. agropages.com Further chlorination of pyridine derivatives leads to intermediates for widely used insecticides like imidacloprid (B1192907) and acetamiprid. agropages.com The chemical structure of this compound makes it an ideal candidate for the synthesis of new, highly active agrochemical compounds, fitting into established industrial synthetic pathways.

Contributions to Materials Science Research

The incorporation of fluorine and heterocyclic moieties into organic structures can significantly influence their electronic, photophysical, and material properties. Fluorine-containing molecules are recognized for their useful properties not only in life sciences but also in materials science. nih.gov While specific, large-scale applications of this compound in this field are still emerging, its structure is of interest for creating novel organic materials. For instance, fluorinated building blocks are used in the development of materials for Organic Light Emitting Diodes (OLEDs) and other electronic applications where tuning the energy levels and stability of the material is critical. bldpharm.com

Design and Synthesis of Enzyme Inhibitors and Receptor Modulators

The targeted design of molecules that can inhibit specific enzymes or modulate receptors is a cornerstone of modern drug discovery. This compound provides a scaffold that can be elaborated into potent and selective inhibitors. For example, the marine alkaloid Fascaplysin is a selective inhibitor of cyclin-dependent kinase 4 (CDK4), a key regulator of the cell cycle, making it a lead compound for cancer therapy. nih.gov Its synthesis from a related fluoropyridine highlights the potential of this chemical class. nih.gov In another prominent example, a novel series of C-5-substituted anilinoquinazolines were developed as highly selective dual inhibitors of the c-Src and Abl tyrosine kinases. nih.gov One compound from this series, AZD0530 (Saracatinib), demonstrated potent enzyme inhibition and significant anti-tumor activity in preclinical models. nih.gov The synthesis of such complex quinazoline (B50416) structures often relies on building blocks that can be conceptually derived from precursors like this compound, where the substituted pyridine ring is assembled to form part of a larger, biologically active system.

Table 1: Research Findings on Applications of Related Pyridine Building Blocks

| Application Area | Precursor/Building Block Class | Resulting Compound/Molecule Class | Notable Finding/Significance |

|---|---|---|---|

| Pharmaceuticals | Halogenated Fluoropyridines | Fascaplysin | Synthesis of a potent marine alkaloid with anticancer and antimicrobial activity by inhibiting CDK4. nih.gov |

| Pharmaceuticals | Anilinoquinazolines | AZD0530 (Saracatinib) | Development of a highly selective, orally available dual c-Src/Abl kinase inhibitor for cancer therapy. nih.gov |

| Pharmaceuticals | Chloro-amino-benzothiadiazole | Tizanidine hydrochloride | A key intermediate for an established antispasmodic and muscle relaxant drug. chempoint.comchempoint.com |

| Agrochemicals | Chlorinated/Fluorinated Pyridines | Flazasulfuron, Imidacloprid | Critical intermediates for fourth-generation herbicides and insecticides with high efficiency. agropages.com |

| Antimicrobials | 2-amino-4-chloropyridine | Schiff Bases | Synthesis of new compounds exhibiting modest to significant in-vitro activity against various bacteria and fungi. researchgate.net |

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-Chloro-4-Amino, 2,1,3-Benzothiadiazole |

| 2-amino-4-chloropyridine |

| 2-chloro-3-trifluoromethyl pyridine |

| 3-fluoropiperidine |

| 3-methylpyridine |

| 4-iodo-3-fluoropyridine |

| 5-aminouracil |

| Acetamiprid |

| AZD0530 (Saracatinib) |

| Fascaplysin |

| Flazasulfuron |

| Imidacloprid |

Mechanistic Investigations of Reactions Involving 5 Chloro 4 Fluoropyridin 3 Amine

Elucidation of Reaction Pathways and Intermediates

Detailed experimental studies elucidating the specific reaction pathways and intermediates for reactions involving 5-Chloro-4-fluoropyridin-3-amine are scarce. However, based on the reactivity of similar aromatic amines and halopyridines, several general pathways can be anticipated.

Nucleophilic aromatic substitution (SNAr) is a probable reaction pathway, given the electron-deficient nature of the pyridine (B92270) ring, which is further enhanced by the presence of the electron-withdrawing halogen atoms. The position of substitution will be directed by the activating and deactivating effects of the substituents. The amino group is a strong activating group, while the halogens are deactivating. The fluorine atom at position 4 is generally a better leaving group in SNAr reactions than the chlorine atom at position 5. Therefore, nucleophilic attack is most likely to occur at the 4-position, leading to the displacement of the fluoride (B91410) ion.

The reaction would proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is crucial for the reaction to proceed.

Table 1: Predicted Reactivity in Nucleophilic Aromatic Substitution

| Position | Leaving Group | Activating/Deactivating Groups | Predicted Reactivity |

| 4 | Fluoro | Amino (ortho), Chloro (meta) | Highly probable |

| 5 | Chloro | Amino (para), Fluoro (meta) | Less probable |

Radical-Mediated Reaction Mechanisms

The relative bond dissociation energies of C-F and C-Cl bonds would influence which halogen is more likely to be involved in a radical process. Generally, the C-Cl bond is weaker and more susceptible to homolytic cleavage than the C-F bond.

Catalytic Cycle Analysis in Transition Metal-Catalyzed Processes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds. Although specific catalytic cycle analyses for this compound are not published, we can infer potential catalytic cycles based on well-established mechanisms for reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings.

In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely involve the following key steps:

Oxidative Addition: The palladium(0) catalyst would oxidatively add to the C-Cl or C-F bond. The C-Cl bond is generally more reactive in oxidative addition than the more robust C-F bond.

Transmetalation: The resulting organopalladium(II) complex would then undergo transmetalation with a suitable organometallic reagent (e.g., an organoboron compound in a Suzuki coupling).

Reductive Elimination: The final step would be the reductive elimination of the desired coupled product, regenerating the palladium(0) catalyst.

The amino group can also influence the catalytic cycle by coordinating to the metal center, potentially affecting the catalyst's activity and selectivity.

Kinetic and Thermodynamic Studies of Reaction Progress

Quantitative kinetic and thermodynamic data for reactions involving this compound are not found in the surveyed literature. Such studies would be invaluable for optimizing reaction conditions and understanding the factors that control reaction rates and equilibria.

For a hypothetical SNAr reaction, kinetic studies would help determine the rate law and the effect of nucleophile concentration and temperature on the reaction rate. Thermodynamic studies would provide information on the change in Gibbs free energy, enthalpy, and entropy for the reaction, indicating its spontaneity and the position of equilibrium.

Influence of Electronic and Steric Effects on Reaction Outcome

The reactivity and regioselectivity of this compound are fundamentally governed by the electronic and steric effects of its substituents.

Electronic Effects:

Amino Group (-NH2): The amino group at position 3 is a strong π-electron donor through resonance (+R effect) and a σ-electron withdrawer through induction (-I effect). The resonance effect is generally dominant, making the ortho and para positions more electron-rich and activating the ring towards electrophilic substitution (though less common for pyridines) and influencing the regioselectivity of nucleophilic substitution.

Fluoro (-F) and Chloro (-Cl) Groups: Both halogens are electron-withdrawing through their strong -I effect and weakly electron-donating through their +R effect. The inductive effect dominates, making the pyridine ring more electron-deficient and thus more susceptible to nucleophilic attack. Fluorine has a stronger -I effect than chlorine.

These electronic effects collectively influence the electron density at different positions of the pyridine ring, directing the outcome of various reactions.

Steric Effects:

The steric hindrance from the substituents can also play a role in determining the reaction outcome. Current time information in Bangalore, IN. While the amino, fluoro, and chloro groups are not excessively bulky, their presence around the pyridine ring can influence the approach of reagents, particularly in transition metal-catalyzed reactions where the formation of bulky metal complexes is involved. For instance, the accessibility of the nitrogen atom of the pyridine ring for coordination or the ease of oxidative addition at the C-Cl or C-F bond can be affected by the steric environment. Studies on other aromatic amines have shown that steric inhibition of resonance can significantly alter the electronic properties of the amino group. Current time information in Bangalore, IN.

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effect | Steric Effect |

| -NH2 | 3 | +R, -I (overall activating) | Moderate |

| -F | 4 | -I, +R (overall deactivating) | Small |

| -Cl | 5 | -I, +R (overall deactivating) | Moderate |

Theoretical and Computational Studies on 5 Chloro 4 Fluoropyridin 3 Amine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of pyridine (B92270) derivatives. researchgate.net These methods are used to calculate the electronic structure, geometry, and vibrational frequencies of molecules with a high degree of accuracy. researchgate.net For substituted pyridines, DFT methods like B3LYP, often combined with basis sets such as 6-311+G(d,p), are commonly employed to model their properties. researchgate.netias.ac.in

The first step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. This process determines the equilibrium structure corresponding to the minimum energy on the potential energy surface. For substituted pyridines, computational methods can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.netresearchgate.net

Studies on related pyridine derivatives have shown that intermolecular interactions, such as hydrogen bonds (e.g., N-H···N), are significant in stabilizing the molecular structure in the solid state. researchgate.net For 5-Chloro-4-fluoropyridin-3-amine, the planarity of the pyridine ring and the orientation of the amino group are key conformational features determined through geometry optimization.

Table 1: Representative Calculated Bond Lengths for a Substituted Pyridine Derivative Note: This table is illustrative, based on typical values for related structures as specific data for this compound is not available in the cited literature.

| Bond | Typical Calculated Bond Length (Å) |

|---|---|

| C-N (in ring) | 1.33 - 1.38 |

| C-C (in ring) | 1.38 - 1.40 |

| C-Cl | ~1.74 |

| C-F | ~1.35 |

| C-NH2 | ~1.37 |

Electronic structure analysis provides a detailed picture of the electron distribution within a molecule. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. mdpi.com

For substituted pyridines, the HOMO is often localized on the pyridine ring and the amino group, while the LUMO is distributed over the aromatic ring. The HOMO-LUMO gap can be used to predict the nucleophilicity of pyridine derivatives. ias.ac.in For instance, studies on pyridine oximes have shown that a lower energy gap correlates with higher reactivity and better performance as corrosion inhibitors. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is used to study charge transfer and intramolecular interactions. chemrxiv.org It investigates the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. For halogenated carboxamides, NBO analysis helps in understanding the donor-acceptor interactions that contribute to the molecule's stability. chemrxiv.org

Table 2: Calculated Electronic Properties for Pyridine Analogues from DFT Studies Note: This table presents typical values for related pyridine compounds to illustrate the data obtained from these analyses.

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Pyridylaldoxime (Neutral) | -5.237 | -3.531 | 1.706 | mdpi.comresearchgate.net |

| 2-Pyridylaldoxime (Neutral) | -6.231 | -2.800 | 3.431 | mdpi.comresearchgate.net |

| 4-Substituted Pyridines | Varies with substituent | Used to calculate nucleophilicity index | ias.ac.in |

Predicting the sites of chemical reactivity is a key application of computational chemistry. The Molecular Electrostatic Potential (MEP) map is a valuable tool that visualizes the electrostatic potential on the electron density surface. It helps identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. researchgate.net In pyridine derivatives, the nitrogen atom of the ring and the oxygen or nitrogen atoms of substituents are typically the most negative (red) regions, indicating sites for electrophilic attack. mdpi.comnih.gov

Fukui functions provide a more quantitative measure of reactivity at different atomic sites in a molecule. chemrxiv.org They are used to predict the most probable sites for electrophilic, nucleophilic, and radical attacks. For halogen-substituted compounds, these calculations can pinpoint which atoms are most likely to participate in chemical reactions. chemrxiv.org

Molecular Dynamics Simulations for Conformational Behavior

While quantum chemical calculations typically focus on isolated molecules in the gas phase, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, often in the presence of a solvent. mdpi.comresearchgate.net MD simulations provide insights into the conformational flexibility of a molecule and its interactions with its environment, such as water or a biological receptor. chemrxiv.org For pyridine derivatives intended for biological applications or as corrosion inhibitors, MD simulations can model their adsorption on surfaces or their binding within a protein's active site, revealing the preferred orientation and interaction modes. mdpi.comresearchgate.net For example, simulations have shown that pyridine oximes tend to adopt a parallel adsorption mode on an iron surface in an aqueous solution. mdpi.comresearchgate.net

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. By systematically modifying a lead compound and evaluating the activity of its analogues, researchers can build models that predict the activity of new, unsynthesized molecules.

For pyridine derivatives, SAR studies have been crucial in developing new therapeutic agents. For instance, in the development of antimalarial drugs, replacing the pyridine core of 3,5-diaryl-2-aminopyridines with a pyrazine (B50134) ring led to a new series with potent oral activity. nih.gov Conversely, modifications to the 2-amino group often resulted in a loss of activity, highlighting its importance for the drug's function. nih.gov In another study on antitubercular agents, replacing phenyl groups with pyridyl groups in riminophenazines improved physicochemical properties and potency. mdpi.com A review of pyridine derivatives with antiproliferative activity found that the presence of groups like -OH and -NH2 enhanced activity, while bulky groups or halogen atoms tended to decrease it. mdpi.com These findings suggest that for this compound, the specific positions of the chloro, fluoro, and amine groups are critical determinants of its potential biological activity.

Table 3: Summary of Structure-Activity Relationship Findings for Pyridine Analogues

| Structural Modification | Observed Effect on Biological Activity | Context | Reference |

|---|---|---|---|

| Replacement of pyridine core with pyrazine | Led to potent oral antimalarial activity | Antimalarials | nih.gov |

| Replacement/substitution of 2-amino group | Loss of antimalarial activity | Antimalarials | nih.gov |

| Replacement of C2-phenyl with pyridyl group | Improved anti-tuberculosis potency and physicochemical properties | Riminophenazine analogues | mdpi.com |

| Presence of -OH, -NH2 groups | Enhanced antiproliferative activity | Anticancer agents | mdpi.com |

| Presence of halogen atoms or bulky groups | Lowered antiproliferative activity | Anticancer agents | mdpi.com |

Prediction of Spectroscopic Properties

Computational methods are highly effective at predicting the spectroscopic signatures of molecules, such as their infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. researchgate.netnih.gov By calculating vibrational frequencies and chemical shifts, these theoretical predictions can aid in the analysis and interpretation of experimental spectra. mdpi.comsns.it

DFT calculations can produce theoretical vibrational spectra that closely match experimental FT-IR and FT-Raman spectra. researchgate.netchemrxiv.org By analyzing the Potential Energy Distribution (PED), each calculated vibrational mode can be assigned to specific bond stretches, bends, or torsions within the molecule. chemrxiv.org This is particularly useful for complex molecules where spectral interpretation is challenging. For halogenated pollutants, the interplay between theoretical predictions and experimental gas-phase infrared spectra has been essential for accurate spectral assignment. mdpi.comsns.it Similarly, theoretical calculations of UV-Vis absorption spectra can predict the electronic transitions responsible for a molecule's color and photophysical properties. nih.gov

Table 4: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for a Halogenated Compound Note: This table is based on data for a related halogenated compound, 2-Chloro-1,1-difluoro-ethylene, to demonstrate the typical accuracy of such predictions.

| Vibrational Mode | Symmetry | Calculated Anharmonic Wavenumber | Experimental Wavenumber | Reference |

|---|---|---|---|---|

| ν10 | A″ | ~751 | 751.1 | mdpi.com |

| ν6 | A′ | ~845 | 844.9 | mdpi.com |

| ν5 | A′ | ~971 | 971.5 | mdpi.com |

| ν4 | A′ | ~1200 | 1200.0 | mdpi.com |

| ν3 | A′ | ~1342 | 1341.7 | mdpi.com |

Rational Design of Novel Derivatives via Computational Approaches

The rational design of novel chemical entities is a cornerstone of modern drug discovery and materials science. For scaffolds such as this compound, computational approaches offer a powerful toolkit to predict the properties and potential activities of its derivatives before their actual synthesis. This in silico process significantly reduces the time and resources required for the development of new molecules with desired characteristics. The core principle lies in understanding the structure-activity relationship (SAR), where modifications to the molecular structure are correlated with changes in biological activity or physical properties.

Computational methods in rational drug design are broadly categorized into structure-based and ligand-based approaches. Structure-based design relies on the known three-dimensional structure of a biological target, such as an enzyme or receptor. Molecular docking simulations, a prime example of this approach, can predict the binding orientation and affinity of a library of virtual derivatives of this compound within the active site of a target protein. For instance, pyridine and pyrimidine (B1678525) analogues have been studied as inhibitors of various kinases like Mer kinase and VEGFR-2 through molecular docking. nih.govnih.gov These studies help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

In the absence of a known target structure, ligand-based methods are employed. Quantitative Structure-Activity Relationship (QSAR) is a prominent ligand-based technique. 2D-QSAR and 3D-QSAR models are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For a series of this compound derivatives, a QSAR model could be developed to predict their potential efficacy based on calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

The process of rational design using computational approaches typically follows a systematic workflow:

Scaffold Selection and Initial Analysis: The starting molecule, in this case, this compound, is selected based on its known or hypothesized properties. Its structure is optimized using computational chemistry methods to determine its most stable conformation.

Virtual Library Generation: A virtual library of derivatives is created by systematically modifying the parent scaffold. This can involve the addition or substitution of various functional groups at different positions on the pyridine ring.

Descriptor Calculation: For each virtual derivative, a wide range of molecular descriptors is calculated using specialized software. These descriptors quantify various aspects of the molecule's structure and properties.

Modeling and Simulation: Depending on the design strategy, methods like molecular docking or QSAR are employed. In a docking study, the virtual library is screened against a biological target to identify promising candidates with high binding affinities. In a QSAR study, a model is built using a training set of compounds with known activities to predict the activities of the new derivatives.

ADMET Prediction: A crucial step in modern drug design is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational tools can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to filter out candidates that are likely to fail in later stages of development. nih.gov

Prioritization and Synthesis: Based on the results of the computational analyses, a small number of the most promising derivatives are selected for chemical synthesis and subsequent experimental validation.

The following data tables illustrate the types of information that are generated and analyzed during the rational design of novel derivatives.

Table 1: Representative Molecular Descriptors for a Virtual Library of this compound Derivatives

| Derivative | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |

| Parent Scaffold | 146.55 | 1.85 | 38.91 | 1 | 3 |

| Derivative A | 224.67 | 2.54 | 48.14 | 2 | 4 |

| Derivative B | 258.72 | 3.11 | 57.37 | 1 | 5 |

| Derivative C | 291.75 | 3.68 | 66.60 | 2 | 5 |

| Derivative D | 324.78 | 4.25 | 75.83 | 1 | 6 |

This table presents hypothetical data for illustrative purposes, demonstrating the range of molecular descriptors calculated for a virtual library of derivatives.

Table 2: Illustrative Molecular Docking and ADMET Prediction Results

| Derivative | Docking Score (kcal/mol) | Predicted IC₅₀ (µM) | Predicted Human Oral Absorption (%) | Blood-Brain Barrier Permeation | Predicted Ames Mutagenicity |

| Parent Scaffold | -5.2 | 15.8 | High | Yes | Low Risk |

| Derivative A | -7.8 | 2.1 | High | Yes | Low Risk |

| Derivative B | -8.5 | 0.9 | High | No | Low Risk |

| Derivative C | -6.1 | 11.2 | Moderate | No | Medium Risk |

| Derivative D | -9.2 | 0.4 | High | No | Low Risk |

This table provides a simulated output of a computational drug design workflow. Docking scores and predicted IC₅₀ values indicate the potential potency of the derivatives, while ADMET predictions help in assessing their drug-like properties. Lower docking scores and IC₅₀ values generally suggest higher potency.

Through such systematic computational evaluation, the design of novel derivatives of this compound can be guided to enhance desired properties while minimizing undesirable ones, thereby accelerating the discovery of new lead compounds for various applications.

Analytical and Spectroscopic Characterization Methods for 5 Chloro 4 Fluoropyridin 3 Amine Derivatives

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR))

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of 5-Chloro-4-fluoropyridin-3-amine derivatives is characterized by absorption bands corresponding to the vibrations of its constituent bonds.

Key characteristic vibrational frequencies for this compound would be expected in the following regions:

N-H Stretching: The amine group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine (B92270) ring are typically observed in the 1400-1600 cm⁻¹ region.

C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond of the amine group is usually found in the 1250-1350 cm⁻¹ range. researchgate.net

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption band typically found in the 1000-1300 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine stretching vibration generally appears in the 600-800 cm⁻¹ region. researchgate.net

The precise positions of these bands can be influenced by the electronic effects of the substituents on the pyridine ring.

Table 1: Expected FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Pyridine Ring (C=C, C=N) | Stretch | 1400 - 1600 |

| Aromatic Amine (C-N) | Stretch | 1250 - 1350 |

| Aryl Fluoride (B91410) (C-F) | Stretch | 1000 - 1300 |

| Aryl Chloride (C-Cl) | Stretch | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. For fluorinated compounds like this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

The chemical shifts in ¹H and ¹³C NMR spectra are influenced by the electron-donating and electron-withdrawing effects of the substituents on the pyridine ring. The electronegative chlorine and fluorine atoms, along with the amino group, will cause characteristic shifts in the positions of the proton and carbon signals of the pyridine ring.

In the ¹H NMR spectrum, the protons on the pyridine ring will appear as distinct signals, and their coupling patterns can help to confirm their relative positions. The protons of the amine group will typically appear as a broad singlet.

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring will show distinct resonances. The carbon atoms directly bonded to the fluorine and chlorine atoms will exhibit characteristic splitting patterns due to C-F and C-Cl coupling.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.2 | C-2: 145 - 150 |

| H-6 | 7.8 - 8.0 | C-3: 125 - 130 |

| NH₂ | 4.0 - 5.0 (broad) | C-4: 150 - 155 (d, ¹JCF) |

| C-5: 115 - 120 | ||

| C-6: 140 - 145 |

(Note: These are predicted values and may vary based on the solvent and other experimental conditions. 'd' denotes a doublet due to coupling with fluorine.)

Diastereoselectivity and Conformational Behavior Determination by ¹⁹F NMR

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorinated organic molecules. nih.gov The chemical shift of the fluorine atom in this compound derivatives is sensitive to its electronic environment. This sensitivity can be exploited to determine the diastereoselectivity of reactions involving these compounds, as diastereomers will often exhibit distinct ¹⁹F NMR signals. rsc.org

Furthermore, variable-temperature ¹⁹F NMR studies can provide insights into the conformational behavior of these molecules, such as restricted rotation around single bonds, which can be influenced by the steric and electronic effects of the substituents.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. nih.govresearchgate.net

For this compound, the mass spectrum would show a molecular ion peak (M⁺). Due to the presence of chlorine, there would also be a characteristic isotopic pattern, with a peak at M+2 that is approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

HRMS would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the molecular formula C₅H₄ClFN₂. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Information Obtained | Expected Value for C₅H₄ClFN₂ |

| MS | Molecular Ion (M⁺) | m/z = 146 (for ³⁵Cl), 148 (for ³⁷Cl) |

| HRMS | Exact Mass | 146.0054 (Calculated) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For derivatives of this compound that can be obtained as single crystals, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov This technique is invaluable for unambiguously confirming the molecular structure and stereochemistry of new compounds. The solid-state structure can reveal details about hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π-stacking interactions between the aromatic rings. nih.gov

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound derivatives and for the assessment of their purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks.

Column Chromatography: This technique is widely used for the preparative separation and purification of the target compound from reaction byproducts and starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purity assessment of the synthesized compounds. By using a suitable column and mobile phase, baseline separation of the desired product from any impurities can be achieved, allowing for accurate quantification of purity.

Gas Chromatography (GC): For volatile derivatives of this compound, GC can be used for purity analysis. When coupled with a mass spectrometer (GC-MS), it can also provide structural information about the components of a mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For derivatives of this compound that meet these criteria, GC-MS provides excellent separation and structural information.

Research Findings: The analysis of aromatic amines by GC often requires a derivatization step to increase analyte volatility and reduce peak tailing, which can occur due to the interaction of the polar amine group with the stationary phase. nih.govresearchgate.net A common approach is silylation, where active hydrogens, such as those on the primary amine of this compound, are replaced with a trimethylsilyl (TMS) group. nih.govyoutube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. youtube.com This process generates more volatile and less polar derivatives, resulting in improved chromatographic peak shape and thermal stability. youtube.com

Upon separation by the gas chromatograph, the molecules are ionized, typically by Electron Ionization (EI), which involves bombarding the molecule with high-energy electrons. This process is energetic and often leads to predictable fragmentation of the molecular ion. libretexts.org For halogenated aromatic compounds, the mass spectrum is characterized by a molecular ion peak (M+) and fragment ions corresponding to the loss of substituents and cleavage of the pyridine ring. The presence of chlorine is often indicated by a characteristic isotopic pattern for chlorine-containing fragments (35Cl/37Cl ratio of approximately 3:1). The fragmentation of the pyridine ring itself can also yield diagnostic ions.

Table 1: Hypothetical GC-MS Fragmentation Data for a TMS-Derivative of this compound

| Analyte | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) | Plausible Fragment Identity |

| N-(5-chloro-4-fluoropyridin-3-yl)-1,1,1-trimethylsilanamine | 234.73 | 234/236 | [M]⁺ (Molecular Ion) |

| 219/221 | [M-CH₃]⁺ | ||

| 199 | [M-Cl]⁺ | ||

| 127 | [M-TMS, -Cl]⁺ | ||

| 73 | [Si(CH₃)₃]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry is an indispensable tool for the analysis of a wide range of pharmaceutical compounds, including those that are non-volatile or thermally labile, making it highly suitable for many derivatives of this compound. researchgate.net

Research Findings: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique. scispace.com Columns with a C18 stationary phase are widely used to separate substituted pyridines and other aromatic compounds based on their hydrophobicity. scispace.commdpi.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape and ionization efficiency. mdpi.comhelixchrom.com

For detection, mass spectrometry with a soft ionization source like Electrospray Ionization (ESI) is standard. Given the basic nature of the pyridine nitrogen and the primary amine, ESI in positive ion mode is highly effective, as it readily protonates the analyte to form a pseudomolecular ion [M+H]⁺.

Tandem mass spectrometry (LC-MS/MS) provides enhanced selectivity and structural confirmation. mdpi.com In this mode, the [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. This process is valuable for differentiating isomers and for quantification using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored. mdpi.com

Table 2: Illustrative LC-MS/MS Parameters for the Analysis of this compound

| Parameter | Value |

| Chromatography Mode | Reversed-Phase (e.g., C18 column) |

| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |

| Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | 163.0 [M+H]⁺ |

| Collision Energy | Variable (e.g., 15-30 eV) |

| Major Product Ions (m/z) | 146.0 [M+H-NH₃]⁺, 128.0 [M+H-Cl]⁺ |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. nih.gov

Research Findings: For the analysis of this compound and its derivatives, the stationary phase is typically silica gel coated on a support like glass or aluminum. researchgate.netaga-analytical.com.pl The separation occurs based on the differential partitioning of the analytes between the polar stationary phase and the less polar mobile phase. aga-analytical.com.pl The choice of mobile phase, or eluent, is critical for achieving good separation; common systems for aromatic amines include mixtures of a non-polar solvent like hexane or toluene with a more polar solvent such as ethyl acetate. researchgate.netniscpr.res.inwesleyan.edu The polarity of the solvent system is adjusted to achieve optimal separation, with a target retention factor (Rf) typically between 0.2 and 0.8 for the compounds of interest. wyzant.com

Visualization of the separated spots is necessary as these compounds are often colorless. silicycle.com Due to the aromatic pyridine ring, the primary method of visualization is non-destructive, using a UV lamp at a wavelength of 254 nm. libretexts.org Compounds that absorb UV light will appear as dark spots on the fluorescent background of the TLC plate. umich.eduepfl.ch Destructive visualization methods can also be employed, such as placing the plate in a chamber with iodine crystals, which form colored complexes with many organic compounds, or by dipping the plate into a chemical stain like potassium permanganate, which reacts with oxidizable groups. libretexts.orglibretexts.org

Table 3: Hypothetical TLC Data for Monitoring a Reaction

| Compound | Solvent System (Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

| Starting Material: this compound | 70:30 | 0.45 | UV (254 nm), Iodine |

| Product: N-acetyl-5-chloro-4-fluoropyridin-3-amine | 70:30 | 0.30 | UV (254 nm), Iodine |

| Reaction Mixture Spot | 70:30 | 0.45 and 0.30 | UV (254 nm), Iodine |

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 5-Chloro-4-fluoropyridin-3-amine with high purity?

- Methodological Answer : The synthesis typically begins with halogenation of pyridine precursors. For example, starting with 3-aminopyridine, sequential halogenation at positions 4 and 5 using chlorinating (e.g., POCl₃) and fluorinating (e.g., Selectfluor®) agents under controlled temperatures (60–80°C) ensures regioselectivity . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. Monitoring reaction progress with TLC and confirming final structure via H/C NMR and LC-MS is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies fluorine environments (δ ~ -110 to -120 ppm for aromatic F), while NMR resolves amine protons (δ 5.5–6.5 ppm, broad) and aromatic protons .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ at m/z 147.02 (calculated for C₅H₄ClFN₂).

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and C-F stretches (~1250 cm⁻¹) validate functional groups .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent degradation. For short-term use (1 month), dissolve in anhydrous DMSO (10 mM) and aliquot to avoid freeze-thaw cycles. Monitor stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How do halogen substituents influence the compound’s enzyme inhibition potency?

- Methodological Answer : The electron-withdrawing effects of Cl and F enhance binding to enzyme active sites. For example, in kinase inhibition assays, replace Cl with Br or I to study steric effects, or substitute F with CF₃ to evaluate electronic contributions. Use IC₅₀ measurements (e.g., ADP-Glo™ kinase assay) and X-ray crystallography to map binding interactions . Comparative studies show that 5-Cl-4-F substitution improves potency by 30% over non-halogenated analogs .

Q. What computational strategies predict the biological activity of derivatives?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett σ constants. Validate with experimental IC₅₀ data from analogs (e.g., 5-Cl-4-CF₃ derivatives) .

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Optimize halogen bonding by analyzing interaction energies (ΔG) and binding poses .

Q. How can contradictions in reported biological activities be resolved?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell line differences, compound solubility). Standardize protocols:

- Use identical cell lines (e.g., HEK293 vs. HeLa) and control for DMSO concentration (<0.1%).

- Validate results via orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Perform meta-analyses of published data to identify confounding variables .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Methodological Answer :

- Protection/Deprotection : Protect the amine group with Boc anhydride before introducing substituents at C2 or C6. Deprotect with TFA/CH₂Cl₂ .

- Directed Ortho-Metalation : Use LiTMP to deprotonate positions adjacent to directing groups (e.g., F), enabling Pd-catalyzed cross-coupling for C-C bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.